2-(5-chloro-2-methylphenyl)-4-(3-(trifluoromethyl)benzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
Description
This compound is a benzothiadiazine dioxide derivative featuring a 5-chloro-2-methylphenyl group at position 2 and a 3-(trifluoromethyl)benzyl substituent at position 4. The core benzothiadiazine 1,1-dioxide scaffold is a heterocyclic system known for its diverse bioactivities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties . The chloro and trifluoromethyl groups are strategically placed to enhance lipophilicity and metabolic stability, common design principles in medicinal chemistry.
Properties
IUPAC Name |
2-(5-chloro-2-methylphenyl)-1,1-dioxo-4-[[3-(trifluoromethyl)phenyl]methyl]-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClF3N2O3S/c1-14-9-10-17(23)12-19(14)28-21(29)27(18-7-2-3-8-20(18)32(28,30)31)13-15-5-4-6-16(11-15)22(24,25)26/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDYBVLXLNFVCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClF3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-chloro-2-methylphenyl)-4-(3-(trifluoromethyl)benzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide belongs to a class of heterocyclic compounds known for their diverse biological activities. This article synthesizes available research findings regarding its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : The benzo[e][1,2,4]thiadiazin framework.
- Substituents :
- A 5-chloro-2-methylphenyl group.
- A 3-(trifluoromethyl)benzyl moiety.
This unique combination of substituents contributes to its biological activity by influencing solubility, lipophilicity, and interaction with biological targets.
Antitumor Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance:
- Mechanism of Action : Compounds containing thiadiazine rings have been shown to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.
- Case Studies : In vitro studies using human lung cancer cell lines (A549, HCC827) demonstrated that derivatives of thiadiazine effectively inhibited cell proliferation with IC50 values ranging from 6.26 µM to 20.46 µM depending on the assay conditions (2D vs. 3D cultures) .
Antimicrobial Activity
Compounds similar to the target compound have also been evaluated for their antimicrobial properties:
- Testing Methods : The antimicrobial efficacy was assessed using broth microdilution methods against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli).
- Findings : Some derivatives showed promising antibacterial activity with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .
CNS Activity
There is evidence suggesting that related compounds may exert central nervous system (CNS) effects:
- Dual Activity : Certain derivatives have demonstrated both stimulant and depressant effects on the CNS in animal models, indicating potential applications in treating mood disorders .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzothiadiazine Core
The bioactivity of benzothiadiazine derivatives is highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Substituent Effects on Bioactivity and Physicochemical Properties
Key Findings :
Heterocycle Core Modifications
Replacing the benzothiadiazine dioxide core with other heterocycles (e.g., triazoles or thiadiazoles) alters bioactivity:
Table 2: Core Heterocycle Comparison
Research Findings and Implications
While direct data on the target compound is sparse, its design aligns with established structure-activity relationship (SAR) principles:
Trifluoromethyl Role : The 3-CF3 group improves membrane permeability and resistance to oxidative metabolism, as seen in fluorinated analogs .
Chloro-Methyl Synergy : The 5-Cl-2-MePh group likely reduces off-target interactions compared to dichlorophenyl analogs (e.g., Analog B), which may face solubility challenges .
3D Culture Applications : Advanced platforms (e.g., stereolithographic hydrogel systems) could elucidate its effects on cell behavior in modulated microenvironments, a method validated for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
